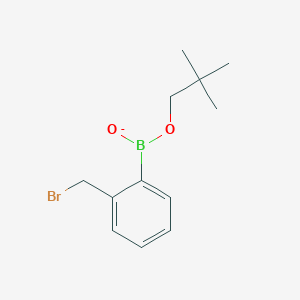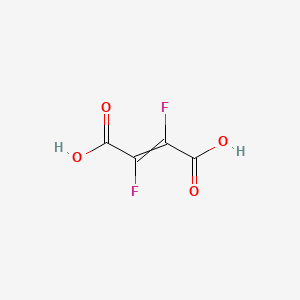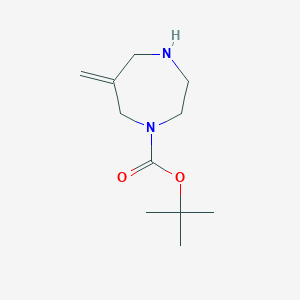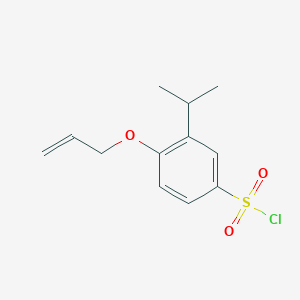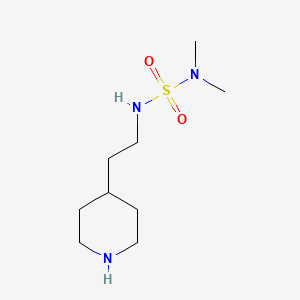
N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide involves several steps. One common synthetic route includes the reaction of piperidine with dimethylamine and sulfamide under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting the pH, temperature, and reaction time .
Chemical Reactions Analysis
N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds . In industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary, but they often include key proteins and signaling cascades relevant to the compound’s biological activity .
Comparison with Similar Compounds
N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide can be compared with other piperidine derivatives, such as N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide . While both compounds share a similar core structure, their unique substituents and functional groups confer different chemical and biological properties . The uniqueness of N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide lies in its specific arrangement of atoms, which may result in distinct reactivity and applications .
Properties
Molecular Formula |
C9H21N3O2S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
4-[2-(dimethylsulfamoylamino)ethyl]piperidine |
InChI |
InChI=1S/C9H21N3O2S/c1-12(2)15(13,14)11-8-5-9-3-6-10-7-4-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
XAWFDQVOFCGIDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

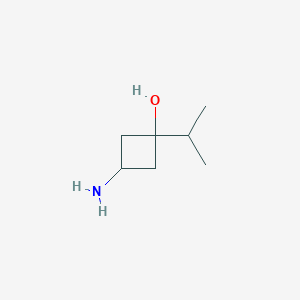
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
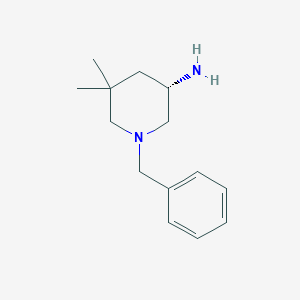
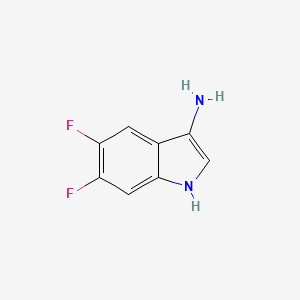
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
